molecular formula C7H7ClN2O B8381112 N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride

N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride

Cat. No. B8381112
M. Wt: 170.59 g/mol
InChI Key: PZOSDSHXQGYHML-UHFFFAOYSA-N
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Patent
US07452892B2

Procedure details

To crude N-hydroxy-6-methylnicotinimidoyl chloride in 10 mL toluene was added vinyl bromide (1 M in THF, 11 mL, 11.0 mmol), followed by bis(tributyltin)oxide (2.12 g, 1.87 mL, 3.67 mmol). The reaction mixture was stirred at room temperature for 5 h and then concentrated. The crude product was purified by automated silica gel chromatography (eluted with ethyl acetate-hexanes) to isolate 155 mg (26%, for two steps) of the title compound as a white solid. HPLC/MS: retention time=0.39 min, [M+H]+=161.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3](Cl)[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[N:6][CH:5]=1.[CH:12](Br)=[CH2:13].CCCC[Sn](O[Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC>C1(C)C=CC=CC=1>[CH3:10][C:7]1[N:6]=[CH:5][C:4]([C:3]2[CH:13]=[CH:12][O:1][N:2]=2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C1=CN=C(C=C1)C)Cl
Name
Quantity
11 mL
Type
reactant
Smiles
C(=C)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.87 mL
Type
reactant
Smiles
CCCC[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by automated silica gel chromatography (eluted with ethyl acetate-hexanes)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=CC=C(C=N1)C1=NOC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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